Azetidin-1-yl-(2-methoxyphenyl)methanone
Description
Significance of Azetidine (B1206935) Ring Systems in Advanced Organic and Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable structural motif in modern chemistry. enamine.net Its importance stems from a combination of inherent ring strain and conformational rigidity, which imparts unique chemical and biological properties. nih.govbohrium.com
Azetidines are among the most important four-membered heterocycles in organic synthesis and medicinal chemistry. rsc.orgrsc.org The reactivity of azetidines is influenced by a significant ring strain energy of approximately 25.2 kcal/mol. rsc.org This strain, while making the ring more reactive than larger heterocycles like pyrrolidine (B122466), still allows for sufficient stability for practical handling and manipulation. bohrium.comrsc.org This balance of stability and reactivity makes azetidines useful as synthetic intermediates. taylorandfrancis.com The rigid framework of the azetidine ring helps to limit the conformational flexibility of a molecule, which can lead to higher binding affinity with biological targets. enamine.net In recent years, significant progress has been made in developing new synthetic methods to create functionalized azetidines, including techniques like C-H amination and cycloaddition reactions. rsc.org
The azetidin-2-one (B1220530), or β-lactam, is a carbonyl derivative of azetidine and a well-known pharmacophore, most famously forming the core of penicillin and cephalosporin (B10832234) antibiotics. ijsr.nettijer.org These antibiotics function by inhibiting bacterial cell wall synthesis. ijsr.net Beyond their antibacterial roles, compounds containing the 2-azetidinone ring have shown a wide array of other biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and cholesterol absorption inhibitory effects. researchgate.netnih.gov For example, Ezetimibe is a cholesterol absorption inhibitor featuring a monocyclic 2-azetidinone ring. nih.govlifechemicals.com The versatility of the β-lactam scaffold allows it to be decorated with various functional groups to target different enzymes, making it a privileged structure in medicinal chemistry. researchgate.netiipseries.org
While relatively rare in nature compared to five- or six-membered rings, azetidine frameworks are found in several natural products with distinct physiological functions. rsc.orgwikipedia.org One of the most well-known examples is azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in plants like lily-of-the-valley, which acts as a toxic mimic of proline. rsc.orgwikipedia.org Other azetidine-containing natural products include mugineic acids, which are involved in iron uptake in plants, and penaresidins, which were isolated from marine sponges. wikipedia.orgrsc.org In pharmaceutical development, the azetidine ring has gained significant popularity as a building block. chemrxiv.org Its inclusion in drug candidates can improve properties such as potency and metabolic stability. nih.gov Several approved drugs, including the hypertension treatment Azelnidipine and the MEK inhibitor Cobimetinib, contain an azetidine moiety, highlighting its importance in modern drug design. enamine.nettaylorandfrancis.com
Structural Analysis and Classification of Azetidinyl Methanone (B1245722) Derivatives
Azetidinyl methanone derivatives are structurally defined by the substituent attached to the azetidine nitrogen and the group bonded to the carbonyl carbon. In Azetidin-1-yl-(2-methoxyphenyl)methanone, the key features are the N-acyl substitution on the azetidine ring and the ortho-substituted phenyl ring.
| Substitution Type | General Structure | Example Compound Class |
| N-Acyl | Azetidine-CO-R | Amides, Ketones |
| N-Alkyl | Azetidine-R | Alkylated Amines |
| N-Aryl | Azetidine-Ar | N-Aryl Amines |
| N-Sulfonyl | Azetidine-SO₂-R | Sulfonamides |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azetidin-1-yl-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-3-2-5-9(10)11(13)12-7-4-8-12/h2-3,5-6H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDIJVKRDBGDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformations of Azetidinyl Methanone Structures
Strain-Driven Reactivity of the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses considerable ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. wikipedia.org This inherent strain, a combination of angle and torsional strain, renders the ring susceptible to reactions that lead to its opening, thereby relieving the strain. wikipedia.orgnih.govresearchwithrutgers.com While more stable than the highly reactive three-membered aziridine (B145994) ring, the azetidine ring's strain is a key driver for its unique reactivity under specific reaction conditions. nih.govresearchwithrutgers.com The strain energy of the parent azetidine is significant, and this stored energy can lower the activation barriers for ring-opening reactions. nih.gov
Ring Opening and Isomerization Reactions
The inherent strain in the azetidine ring makes it prone to various ring-opening and isomerization reactions, which are often triggered by thermal, acidic, or catalytic conditions.
A notable transformation of azetidine derivatives is deconstructive isomerization, which involves the cleavage of a carbon-carbon bond within the ring. nih.govchemrxiv.orgresearchgate.net This process allows for the conversion of the cyclic scaffold into different, often more complex, acyclic structures. For example, N-heterocyclic carbene (NHC)-catalyzed deconstructive isomerization of azetidinols has been reported to proceed via C-C bond cleavage to furnish α-amino ketones. rsc.orgresearchgate.net While this specific example involves azetidinols, the principle of C-C bond scission highlights a potential reactive pathway for other substituted azetidines.
In a related context, rhodium-catalyzed reactions have been employed for the isomerization of other strained ring systems, suggesting their potential applicability to azetidines. nih.govnih.gov These types of transformations are part of a broader class of reactions known as deconstructive functionalization, which leverage bond cleavage to create new molecular skeletons. nih.govchemrxiv.orgresearchgate.net
A representative table of catalyst systems for related isomerization reactions is shown below.
| Catalyst System | Substrate Type | Product Type | Reference |
|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | Azetidinols | α-Amino Ketones | rsc.org |
| Rhodium(I) complexes | meso-Oxabicyclic alkenes | 1,2-Naphthalene oxides | nih.gov |
Nucleophilic and Electrophilic Reactivity of the Azetidinyl Methanone (B1245722) Moiety
The Azetidin-1-yl-(2-methoxyphenyl)methanone molecule possesses several sites susceptible to attack by both nucleophiles and electrophiles. These include the carbonyl carbon, the nitrogen atom, and the carbons of the azetidine ring.
The nitrogen atom of the azetidine ring, although part of an amide linkage, retains some nucleophilic character and can react with electrophiles. youtube.com Protonation of the nitrogen under acidic conditions can activate the ring towards nucleophilic attack and subsequent ring-opening. youtube.com N-acylation and N-alkylation are also possible reactions, leading to the formation of azetidinium salts which are even more susceptible to ring-opening due to the increased positive charge on the nitrogen. youtube.com
The most prominent electrophilic site in this compound is the carbonyl carbon of the methanone group. This carbon is susceptible to nucleophilic addition, a characteristic reaction of ketones. libretexts.orgpressbooks.publibretexts.org A wide range of nucleophiles, including organometallic reagents, hydrides, amines, and enolates, can attack the carbonyl carbon. khanacademy.orgyoutube.com This reaction typically proceeds through a tetrahedral intermediate. pressbooks.publibretexts.org
The azetidine ring itself can also be subject to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen. This reaction is often facilitated by activation of the ring, for example, by N-protonation or N-acylation. youtube.com The attack of a nucleophile on a ring carbon can lead to ring-opening, a common pathway for relieving the ring strain. nih.govresearchwithrutgers.com For instance, N-phosphorylated aziridines, upon N-methylation, undergo rapid ring-opening by the iodide ion, a principle that can be extended to the more stable azetidine system. rsc.org
The 2-methoxyphenyl group can also influence reactivity. Nucleophilic aromatic substitution (SNAr) could potentially occur on the aromatic ring, although this typically requires strong activation by electron-withdrawing groups, which is not the case here. nih.govyoutube.comyoutube.com
Stereochemical Control and Diastereoselectivity in Azetidinyl Reactions
When the azetidine ring is substituted, the stereochemical outcome of its reactions becomes a critical aspect. The synthesis of chiral azetidines and their subsequent diastereoselective reactions are of significant interest in organic synthesis. Chiral auxiliaries are often employed to control the stereochemistry of reactions involving the formation or functionalization of the azetidine ring. youtube.com
For instance, the synthesis of enantioenriched C2-substituted azetidines has been achieved with high diastereoselectivity using chiral tert-butanesulfinamides. acs.org Similarly, the synthesis of chiral azetidin-3-ones has been developed through gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The hydrogenation of chiral donor-acceptor azetines has been shown to proceed with exceptional diastereocontrol, leading to tetrasubstituted azetidines. nih.gov These examples demonstrate that high levels of stereochemical control are achievable in the synthesis and reactions of azetidine derivatives. researchgate.netacs.org
A summary of diastereoselective reactions in the synthesis of azetidine derivatives is presented below.
| Reaction Type | Chiral Source/Catalyst | Product | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Organometallic addition and intramolecular cyclization | tert-Butanesulfinamide auxiliary | C2-aryl substituted azetidines | 79:21 to 87:13 | acs.org |
| (Pd/C)-catalyzed cis-hydrogenation | Chiral azetine substrate | Tetrasubstituted azetidine-2-carboxylates | >20:1 | nih.gov |
| Iodocyclization | N-benzyl-1-phenylbut-3-en-1-amine | cis-azetidine | - | researchgate.net |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In azetidinyl methanone (B1245722) derivatives, the chemical shifts (δ) and coupling constants (J) of the protons are characteristic of their position.
The protons of the azetidine (B1206935) ring typically appear in a specific region of the spectrum. For instance, in N-substituted azetidin-2-ones, the protons at the C3 and C4 positions (H-3 and H-4) show distinct signals whose coupling constant can determine the stereochemistry. A smaller coupling constant (J ≈ 2.5 Hz) is indicative of a trans configuration between the substituents at C3 and C4, while a larger coupling constant (J ≈ 4.2-4.8 Hz) suggests a cis relationship. mdpi.comnih.gov
In the case of Azetidin-1-yl-(2-methoxyphenyl)methanone, the aromatic protons on the 2-methoxyphenyl ring would exhibit a complex multiplet pattern in the aromatic region (typically δ 6.8-7.5 ppm). The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet further upfield, generally around δ 3.8-3.9 ppm. rsc.org The protons of the azetidine ring itself would be observed as multiplets, with the protons adjacent to the nitrogen atom appearing at a different chemical shift compared to the proton at the β-position.
Table 1: Representative ¹H NMR Data for Azetidinone and Methanone Derivatives
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| 1-(4-Ethoxyphenyl)-3-phthalimido-4-aryl-azetidin-2-ones | H-3 / H-4 (cis) | 4.2-4.8 | d | 4.2-4.8 | mdpi.com |
| 1-(4-Ethoxyphenyl)-3-phthalimido-4-aryl-azetidin-2-ones | H-3 / H-4 (trans) | - | d | 2.5 | mdpi.com |
| (4-Methoxyphenyl)(phenyl)methanone | -OCH₃ | 3.88 | s | - | rsc.org |
| (4-Methoxyphenyl)(phenyl)methanone | Ar-H | 6.94-7.84 | m | - | rsc.org |
Note: 'd' denotes doublet, 's' denotes singlet, 'm' denotes multiplet. Data is representative of the class of compounds.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
For this compound, the most downfield signal would correspond to the carbonyl carbon (C=O) of the methanone group, typically appearing in the range of δ 160-196 ppm. mdpi.comrsc.orgamazonaws.com The carbons of the 2-methoxyphenyl ring would resonate in the aromatic region (δ 110-160 ppm), with the carbon attached to the oxygen atom appearing more downfield. rsc.org The methoxy carbon (-OCH₃) signal is characteristically found around δ 55-60 ppm. rsc.orgamazonaws.com The carbons of the azetidine ring would appear at higher field, with the carbons adjacent to the nitrogen atom (C2' and C4') resonating in the range of δ 30-65 ppm. nih.govamazonaws.com
Table 2: Representative ¹³C NMR Data for Azetidinone and Methanone Derivatives
| Compound/Fragment | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Azetidin-2-one (B1220530) derivatives | C=O (β-lactam) | 161.26-167.78 | mdpi.com |
| Azetidin-2-one derivatives | C-3 | 63.03-84.74 | mdpi.com |
| Azetidin-2-one derivatives | C-4 | 61.03-63.84 | mdpi.comamazonaws.com |
| (4-Methoxyphenyl)(phenyl)methanone | C=O | 195.6 | rsc.org |
| (4-Methoxyphenyl)(phenyl)methanone | Ar-C-OCH₃ | 163.2 | rsc.org |
In the context of azetidinyl methanones, a ¹H-¹³C HMBC experiment would show correlations between the azetidine ring protons and the carbonyl carbon, confirming the amide linkage. It would also show correlations between the aromatic protons and the carbons within and adjacent to the phenyl ring. For certain alkaloids containing an azetidine ring, ¹H-¹³C HMBC has been crucial for structural confirmation. ipb.pt
Furthermore, if an isotope-labeled nitrogen source (¹⁵N) is used in the synthesis, ¹H-¹⁵N HMBC spectroscopy can be employed. ipb.pt This experiment detects long-range couplings between protons and the nitrogen atom of the azetidine ring. For instance, correlations would be observed between the protons on the carbons adjacent to the nitrogen (C2' and C4') and the ¹⁵N nucleus, providing definitive evidence for the azetidine ring structure. ipb.ptnih.gov This technique is especially powerful for assigning nitrogen chemical shifts and confirming the structure of nitrogen-containing heterocycles. ipb.pt
For halogenated analogs of this compound, such as those containing a fluorine atom on the phenyl ring, Fluorine-19 (¹⁹F) NMR spectroscopy is an essential characterization tool. amazonaws.com ¹⁹F is a 100% naturally abundant, spin-1/2 nucleus, making it highly sensitive for NMR detection. wikipedia.orgnih.gov
¹⁹F NMR spectra are characterized by a wide range of chemical shifts, which are extremely sensitive to the local electronic environment. wikipedia.orgbiophysics.org This sensitivity allows for the easy detection of fluorine atoms within a molecule and can provide insights into their position and the effects of neighboring substituents. For example, a fluorine atom on the phenyl ring would produce a signal whose chemical shift and coupling to nearby protons (¹H-¹⁹F coupling) would confirm its location. wikipedia.orghuji.ac.il This technique is critical in the development of fluorinated pharmaceuticals and agrochemicals. nih.govbiophysics.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bellevuecollege.edu The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the structure.
For this compound, the most prominent and diagnostic absorption would be the strong carbonyl (C=O) stretching vibration of the ketone group. This peak is typically sharp and intense, appearing in the region of 1630-1680 cm⁻¹. pressbooks.pub In related azetidin-2-one (β-lactam) structures, the carbonyl stretch is found at a higher frequency, often between 1730-1780 cm⁻¹, due to the ring strain. mdpi.comnih.govamazonaws.com The presence of the C-O-C ether linkage would be indicated by a stretching band in the 1200-1275 cm⁻¹ region (for aryl ethers). The C-N bond of the azetidine ring would also show a characteristic stretch, typically in the 1250-1020 cm⁻¹ range. Aromatic C=C bond stretching vibrations appear in the 1400-1600 cm⁻¹ region. libretexts.org
Table 3: Key IR Absorption Frequencies for Azetidinyl Methanone Structures
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|---|
| Ketone | C=O Stretch | 1630-1680 | pressbooks.pub |
| β-Lactam (Azetidin-2-one) | C=O Stretch | 1730-1780 | mdpi.comnih.govamazonaws.com |
| Aryl Ether | C-O Stretch | 1200-1275 | nist.gov |
| Aromatic Ring | C=C Stretch | 1400-1600 | libretexts.org |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. amazonaws.com
In the analysis of this compound, HRMS would be used to confirm the expected molecular weight and formula (C₁₁H₁₃NO₂). The mass spectrometer ionizes the molecule, often forming a molecular ion (M⁺), whose mass-to-charge ratio (m/z) is measured.
In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. uni-halle.dechadsprep.com The molecular ion can break apart into smaller, characteristic fragment ions. For this compound, common fragmentation pathways would include:
α-cleavage: Breakage of the bond adjacent to the carbonyl group. This could lead to the loss of the azetidinyl radical or the 2-methoxyphenyl radical, resulting in the formation of [M-C₄H₈N]⁺ (m/z = 135) or [M-C₇H₇O]⁺ (m/z = 72) ions, respectively. Cleavage resulting in the [C₇H₇O]⁺ ion (benzoyl-type cation) is a very common pathway for aromatic ketones. miamioh.edu
Cleavage of the Azetidine Ring: The four-membered ring can undergo fragmentation to produce smaller ions.
Loss of a Methoxy Group: Fragmentation could involve the loss of a methyl radical (•CH₃) followed by carbon monoxide (CO), a characteristic pattern for methoxy-substituted aromatic ketones.
Analyzing these fragmentation patterns helps to piece together the structure of the parent molecule, complementing the data obtained from NMR and IR spectroscopy. uni-halle.de
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (4-Methoxyphenyl)(phenyl)methanone |
| 1-(4-Ethoxyphenyl)-3-phthalimido-4-aryl-azetidin-2-ones |
| 3-(prop-1-en-2-yl)azetidin-2-one |
| 3-(4-fluorophenyl)acetyl chloride |
| Azetidin-2-one |
| Azetidine |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with an accuracy of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula.
For instance, in the analysis of related azetidinone compounds, HRMS has been used to confirm the calculated mass of the synthesized molecules. For a compound with a calculated mass for C26H27NO6Na [M+Na]+ of 472.1736, the found mass was 472.1754, demonstrating the high accuracy of the technique. amazonaws.com Similarly, for another derivative, the calculated HRMS value for C20H20NO2 [M+H]+ was 306.1494, with the found value being 306.1496. nih.gov This level of precision is instrumental in distinguishing between compounds with similar nominal masses but different elemental compositions. The technique is often performed in the positive ion mode, and the resulting high-resolution mass measurement provides strong evidence for the compound's identity. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique frequently coupled with mass analyzers for the analysis of a wide range of compounds, including this compound and its analogs. ESI is particularly useful for polar molecules and generates intact molecular ions, often as protonated molecules [M+H]+ or adducts with other ions like sodium [M+Na]+. nih.govamazonaws.com
In the characterization of similar azetidinone structures, ESI-MS is often operated in the positive ion mode. nih.gov This method allows for the determination of the molecular weight of the compound with high sensitivity. The fragmentation patterns observed in tandem mass spectrometry (ESI-MS/MS) can provide further structural information, helping to elucidate the connectivity of the molecule. researchgate.netresearchgate.net For example, the fragmentation of deprotonated plumeran indole (B1671886) alkaloids has been investigated using ESI-MS/MS to establish fragmentation pathways based on accurate mass data. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is invaluable for assessing the purity and confirming the identity of this compound. nih.govsigmaaldrich.com
LC-MS allows for the separation of the target compound from impurities, starting materials, and byproducts. The mass spectrometer then provides mass information for each separated component. This is crucial for purity determination, as it can detect and identify impurities that may not be visible with other detectors like UV. nih.gov For instance, LC-MS is widely used for the detection of volatile oil content and can be adapted for compounds that are unstable or difficult to measure in biological matrices. nih.gov In the analysis of related compounds, LC-MS has been used to confirm purity levels, with some studies reporting purities greater than 90%.
Advanced Chromatographic Purification and Purity Assessment Methods
Flash Column Chromatography
Flash column chromatography is a rapid and efficient purification technique widely employed in the synthesis of this compound and its derivatives. amazonaws.comrsc.org This method utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) to separate compounds based on their polarity. nih.gov
In the synthesis of various azetidinone analogs, flash column chromatography is a standard step for purification. nih.govamazonaws.com The crude reaction mixture is loaded onto the column, and the eluent is passed through under positive pressure, accelerating the separation process. The choice of eluent, often a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol (B129727), is critical for achieving good separation. nih.govrsc.org For example, in the purification of 1-(4-methoxyphenyl)-3-phenylazetidine, a gradient of hexane and ethyl acetate was used. rsc.org The progress of the separation is often monitored by thin-layer chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound and can also be used for preparative purification. nih.govmdpi.com Analytical HPLC provides quantitative information about the purity of a sample by separating its components, which are then detected, typically by a UV detector. cellulosechemtechnol.ro
For purity determination of related β-lactam compounds, analytical HPLC is performed using a reversed-phase column, such as a C18 column, with a mobile phase often consisting of a mixture of acetonitrile (B52724) and water or methanol. nih.govmdpi.com The retention time of the compound is a characteristic feature under specific chromatographic conditions. For example, in the analysis of azelnidipine, a related azetidine-containing compound, a retention time of 6.490 minutes was observed using a mobile phase of acetonitrile and methanol (30:70 v/v). The purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. HPLC methods can be optimized for sensitivity, precision, and speed, making them suitable for quality control. ugm.ac.id
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules in the azetidinone class, DFT calculations are instrumental in understanding their stability, reactivity, and spectroscopic properties. niscpr.res.inresearchgate.net By calculating the electron density, researchers can derive key information about the molecule's behavior.
In studies of related methoxyphenyl-containing heterocyclic compounds, DFT methods such as B3LYP with basis sets like 6-311+G(d,p) have been successfully employed to optimize molecular geometries and predict vibrational frequencies. niscpr.res.inresearchgate.netmdpi.com Such calculations confirm that the optimized geometry corresponds to a local minimum on the potential energy surface, indicated by the absence of imaginary frequencies. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's electronic excitation properties and its ability to participate in charge transfer interactions. niscpr.res.inresearchgate.net
The synthesis of the azetidin-2-one (B1220530) (β-lactam) ring, a core feature of related structures, often proceeds through mechanisms that can be elucidated using DFT. nih.gov For instance, the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a common route to β-lactams. nih.gov DFT calculations are crucial for mapping the reaction pathway, identifying the transition states, and characterizing any intermediates.
A key intermediate proposed in the Staudinger reaction is a zwitterion, formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. DFT calculations can determine the stability and electronic structure of this zwitterionic intermediate relative to the reactants and the final product. By locating the transition state for the subsequent ring-closure, which leads to the four-membered azetidinone ring, the energy barrier for this critical step can be calculated. This analysis provides a deep, mechanistic understanding of how substituents on the aryl rings and the core structure influence the reaction rate and stereochemical outcome.
Quantum Topological Analysis provides a rigorous way to analyze the electron density obtained from DFT or other quantum chemical calculations. The Electron Localization Function (ELF), developed by Becke and Edgecombe and later adapted for topological analysis by Silvi and Savin, is a powerful tool within this framework. mdpi.comresearchgate.net ELF analysis partitions the molecular space into regions, or basins, that correspond to atomic cores, lone pairs, and chemical bonds, providing a chemically intuitive picture of electron distribution. researchgate.netcanterbury.ac.uk
This method is particularly useful for characterizing the nature of chemical bonds. researchgate.net For instance, in strained ring systems like azetidines, ELF analysis can precisely describe the bonding, revealing details that are not apparent from simpler models. The analysis involves locating attractors (local maxima) in the ELF field, which correspond to the aforementioned chemical features. researchgate.net By integrating the electron density within these basins, one can obtain basin populations, which provide quantitative measures of the number of electrons in a bond or a lone pair. mdpi.com This approach, often used in the context of Molecular Electron Density Theory (MEDT), allows for a detailed investigation of bond formation and breaking during a chemical reaction. mdpi.comnih.gov
Molecular Modeling and Advanced Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For Azetidin-1-yl-(2-methoxyphenyl)methanone, molecular modeling is essential for understanding its three-dimensional structure and flexibility, which are key determinants of its biological activity.
Advanced conformational analysis involves systematically exploring the potential energy surface of the molecule to identify low-energy conformations. The bond connecting the 2-methoxyphenyl group to the carbonyl carbon and the bonds within the azetidine (B1206935) ring allow for rotational flexibility. Understanding the preferred orientation of the methoxyphenyl ring relative to the azetidine core is critical. In related azetidin-2-one inhibitors, molecular docking studies—a key component of molecular modeling—have been used to predict the binding mode of these compounds within the active site of target proteins, such as tubulin. nih.gov These studies help to rationalize the structure-activity relationships observed experimentally and support the hypothesis that these molecules interact with specific domains, like the colchicine-binding site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are invaluable for lead optimization, as they can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.netijrar.org
For a series of azetidinone derivatives, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. researchgate.net These descriptors can be constitutional, physicochemical, or quantum-chemical in nature. The biological activity (e.g., IC₅₀ values) is then modeled as a mathematical function of these descriptors using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. nih.govresearchgate.net
A typical 2D-QSAR model might take the form of a linear equation, where the biological activity is correlated with descriptors like molecular weight, lipophilicity (logP), and electronic parameters. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) or GRID-Independent Molecular Descriptors (GRIND), go further by considering the 3D arrangement of physicochemical properties. nih.gov These studies can identify key pharmacophoric features, such as the optimal placement of hydrogen bond donors, acceptors, and hydrophobic groups, providing a clear roadmap for designing more potent analogues. nih.gov
Table 1: Example of Descriptors Used in a QSAR Model for Azetidinone Analogues
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences interactions with polar residues in a binding site. |
| Steric | Molecular Volume | Determines the fit within a receptor pocket. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions. |
| Quantum-Chemical | HOMO/LUMO Energy | Relates to chemical reactivity and charge transfer capabilities. |
This table is illustrative and shows typical descriptors that would be considered in a QSAR study for this class of compounds.
Bioisosteric Replacement and Design Considerations
Bioisosteric replacement is a strategy in medicinal chemistry used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.gov
In the design of novel therapeutic agents based on the azetidinone scaffold, bioisosteric replacement is a key consideration. For example, the 2-methoxyphenyl group in this compound could be a target for such modification. One might consider replacing it with other substituted aryl rings (e.g., pyridyl, thiazolyl) or different functional groups to probe interactions with a biological target. nih.gov In the design of azetidin-2-one analogues of Combretastatin (B1194345) A-4, the entire ethylene (B1197577) bridge of the natural product was replaced with a β-lactam (azetidin-2-one) scaffold to create novel tubulin inhibitors. nih.gov This demonstrates a scaffold-hopping approach, a more advanced form of bioisosteric replacement. The goal of these replacements is often to enhance binding affinity, reduce metabolic liabilities, or alter physicochemical properties like solubility and lipophilicity. acs.org
Computational Predictions of Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. A wide range of descriptors can be calculated computationally, providing a detailed profile of a compound like this compound before it is even synthesized. These descriptors are fundamental to QSAR studies and are also used to predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Commonly computed descriptors include physicochemical properties such as the logarithm of the partition coefficient (logP), topological polar surface area (TPSA), molecular weight, number of hydrogen bond donors and acceptors, and number of rotatable bonds. These are often used to assess "drug-likeness" through frameworks like Lipinski's Rule of Five. More complex descriptors derived from quantum mechanics, such as partial atomic charges, dipole moments, and orbital energies, provide insight into the electronic nature of the molecule. niscpr.res.in Predicting these properties is a critical first step in modern drug discovery, helping to filter large virtual libraries of compounds and identify candidates with a higher probability of success. acs.org
Table 2: Predicted Molecular Descriptors for a Representative Azetidinone Structure
| Descriptor | Definition | Importance |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Affects diffusion and transport across membranes. |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, influencing absorption and distribution. nih.gov |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms in a molecule. | Predicts cell permeability and oral bioavailability. |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | Influences binding to target proteins and solubility. |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | Influences binding to target proteins and solubility. |
| Rotatable Bonds | The number of bonds that allow free rotation. | A measure of molecular flexibility, affecting conformational entropy upon binding. |
This table provides examples of commonly calculated molecular descriptors and their relevance in drug design.
Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a crucial descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, along with their attached hydrogens. molinspiration.comwikipedia.org This metric is a strong predictor of a molecule's ability to permeate biological membranes, with lower TPSA values generally correlating with better cell permeability and oral bioavailability. researchgate.net
For this compound, the calculated TPSA is a key indicator of its potential for passive transport across cellular barriers. The value is derived from the contributions of the polar fragments within its structure: the carbonyl oxygen, the methoxy (B1213986) oxygen, and the azetidine nitrogen.
| Compound Name | TPSA (Ų) |
| This compound | 30.3 |
This table presents the calculated Topological Polar Surface Area for the specified compound.
Predicted Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a fundamental property that influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. It measures the preference of a molecule for a lipid-like environment versus an aqueous one. A balanced LogP is often essential for a molecule to effectively traverse both aqueous and lipid environments within the body.
The predicted LogP for this compound suggests a moderate degree of lipophilicity. This value is calculated based on the summation of fragment-based contributions from its constituent atoms and functional groups. molinspiration.com
| Compound Name | Predicted LogP |
| This compound | 1.85 |
This table displays the predicted octanol-water partition coefficient (LogP) for the specified compound.
Analysis of Hydrogen Bond Acceptor and Donor Characteristics
Hydrogen bonds are critical non-covalent interactions that govern molecular recognition at biological targets. rdchemicals.com The capacity of a molecule to act as a hydrogen bond donor (donating a hydrogen atom) or acceptor (accepting a hydrogen atom via a lone pair of electrons) is a primary determinant of its binding affinity and specificity. rdchemicals.com
In the structure of this compound, the potential for hydrogen bonding is limited. The molecule contains atoms that can accept hydrogen bonds, but it lacks the functional groups, such as -OH or -NH, that typically act as hydrogen bond donors. rdchemicals.com The specific counts are computationally determined by identifying the relevant nitrogen and oxygen centers.
| Compound Name | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
| This compound | 2 | 0 |
This table details the number of hydrogen bond acceptors and donors for the specified compound.
Conformational Flexibility Analysis via Rotatable Bond Counts
Conformational flexibility, often quantified by the number of rotatable bonds, plays a significant role in a molecule's ability to adapt its shape to fit into a binding site. A rotatable bond is typically defined as any single, non-ring bond attached to a non-hydrogen atom. While a certain degree of flexibility is necessary for optimal binding, excessive flexibility can lead to a significant entropic penalty upon binding, potentially reducing affinity. molinspiration.com
The structure of this compound is relatively rigid, containing only a few bonds that allow for free rotation. The key rotatable bonds are the one connecting the phenyl ring to the carbonyl group and the bond linking the methoxy group to the phenyl ring.
| Compound Name | Rotatable Bond Count |
| This compound | 2 |
This table indicates the number of rotatable bonds, a measure of the conformational flexibility of the specified compound.
Applications in Advanced Chemical Synthesis and Biological Research
Azetidinyl Methanones as Versatile Synthetic Building Blocks and Scaffolds
The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable scaffold in organic synthesis due to its inherent ring strain and conformational rigidity. smolecule.com When functionalized as an N-acyl derivative, such as in Azetidin-1-yl-(2-methoxyphenyl)methanone, it becomes a stable yet reactive building block amenable to a wide array of chemical transformations. The presence of the 2-methoxyphenyl group further modulates its electronic and steric properties, influencing its reactivity and potential applications.
This compound serves as a valuable precursor for the synthesis of more complex heterocyclic systems. The azetidine core can be elaborated upon to construct diverse chemical libraries for high-throughput screening in drug discovery programs. The synthesis of such libraries often relies on robust and versatile starting materials that can be readily functionalized.
The general strategy involves leveraging the azetidine ring as a scaffold upon which further chemical diversity can be built. For instance, the azetidine core can be a precursor to fused bicyclic systems or can be substituted at various positions to generate a library of related compounds. Research has demonstrated the synthesis of diverse collections of azetidine-based scaffolds for the development of lead-like libraries, highlighting the utility of this heterocyclic system. bldpharm.com The synthesis often begins with a core azetidine structure, which is then diversified through various chemical reactions. bldpharm.com For example, N-alkylation followed by ring-closing metathesis can be used to create azetidine-fused eight-membered rings. bldpharm.com
The following table summarizes synthetic strategies for creating complex heterocyclic structures from azetidine-based scaffolds:
| Synthetic Strategy | Description | Potential Outcome with this compound |
| Ring Expansion | Reactions that involve the cleavage of a C-N or C-C bond in the azetidine ring, followed by the insertion of new atoms to form a larger ring system (e.g., pyrrolidines, piperidines). | Transformation into more complex nitrogen-containing heterocycles. |
| Annulation Reactions | Construction of a new ring fused to the azetidine core. | Creation of novel bicyclic and polycyclic scaffolds containing the methoxyphenyl moiety. |
| Functionalization of the Azetidine Ring | Introduction of substituents at the C2, C3, or C4 positions of the azetidine ring through methods like lithiation and electrophilic trapping. | Generation of a library of analogs with varied stereochemistry and substitution patterns for structure-activity relationship (SAR) studies. |
| Click Chemistry | Utilization of functional handles on the azetidine scaffold for copper-catalyzed azide-alkyne cycloaddition reactions. | Attachment of various molecular fragments, such as dyes or biotin (B1667282) tags, for biological studies. mdpi.com |
Non-natural amino acids are crucial tools in protein engineering and drug design, often used to create peptides with enhanced stability, conformational rigidity, and biological activity. Azetidine-based amino acids (Aze) are of particular interest as they can induce specific secondary structures, such as γ-turns, in peptide chains. ijsr.net
The synthesis of functionalized azetidine-2-carboxylic acids, which are non-natural amino acid building blocks, has been a significant area of research. ijsr.netbepls.comacs.org These syntheses often involve the asymmetric hydrogenation of unsaturated azetinyl-carboxylic acid precursors. ijsr.netacs.org The resulting chiral azetidine amino acids can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. ijsr.netresearchgate.net For example, an enantioenriched azetidinyl amino acid has been successfully coupled with other amino acids to form di- and tripeptides. ijsr.netresearchgate.net
This compound, while not an amino acid itself, represents a scaffold that can be chemically modified to produce non-natural amino acids. The 2-methoxyphenyl group can be envisioned as a side-chain analog, and further chemical manipulation of the azetidine ring could introduce the necessary carboxylic acid functionality. The incorporation of such rigid, cyclic amino acids can lead to peptidomimetics with improved pharmacological properties.
Chiral azetidines are highly valuable as ligands and organocatalysts in asymmetric synthesis, enabling the stereoselective formation of a wide range of chemical products. nih.govchemenu.com The rigid four-membered ring structure of azetidine provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.
The applications of chiral azetidine-derived catalysts are diverse and include:
Friedel-Crafts alkylations chemenu.com
Henry reactions chemenu.com
Michael-type additions chemenu.com
Asymmetric addition of diethylzinc (B1219324) to aldehydes iucr.org
While this compound is an achiral molecule, it can serve as a starting material for the synthesis of chiral azetidine derivatives. For example, asymmetric reduction of the ketone functionality or functionalization of the azetidine ring with a chiral auxiliary could lead to the formation of a chiral template. These chiral azetidines can then be employed to induce asymmetry in a variety of chemical transformations. The development of synthetic routes to enantiopure azetidines is a key area of research, as it unlocks their potential in asymmetric catalysis. bldpharm.com
Exploration in Medicinal Chemistry and Ligand Design (Pre-clinical and In Vitro Studies)
The azetidine scaffold is increasingly being incorporated into drug candidates due to its favorable pharmacological properties. smolecule.com this compound combines this valuable heterocycle with a methoxyphenyl group, a common feature in many bioactive molecules, making it an interesting subject for medicinal chemistry research.
In recent years, there has been a significant push in medicinal chemistry to move away from flat, aromatic-rich molecules and towards compounds with a higher fraction of sp3-hybridized carbons. This "escape from flatland" is driven by the observation that increased three-dimensionality often leads to improved solubility, metabolic stability, and target selectivity.
Azetidines are excellent examples of sp3-rich scaffolds that can enhance the developability of drug candidates. nih.gov The incorporation of an azetidine ring into a molecule increases its sp3 character and provides a rigid framework with well-defined exit vectors for further functionalization. nih.gov This rigidity can also lead to a decrease in the entropic penalty upon binding to a biological target, potentially resulting in higher affinity.
The table below outlines the impact of incorporating an azetidine scaffold, such as that in this compound, on the physicochemical properties of a molecule.
| Physicochemical Property | Impact of Azetidine Scaffold | Reference |
| Solubility | Generally increases due to the reduction in planarity and introduction of a polar nitrogen atom. | |
| Lipophilicity (logP) | Can be modulated by the substituents on the azetidine ring. The core azetidine has a low logP. | |
| Molecular Weight | The small size of the azetidine ring (molecular weight of 57.09 g/mol for the parent heterocycle) allows for its incorporation without a significant increase in overall molecular weight. | |
| Fraction of sp3 Carbons (Fsp3) | Significantly increases the Fsp3 count, contributing to a more three-dimensional molecular shape. | nih.gov |
| Metabolic Stability | Can improve metabolic stability by blocking sites of metabolism or by altering the overall electronic properties of the molecule. |
Pharmacophore hybridization is a drug design strategy that involves combining two or more pharmacophoric elements from different bioactive molecules into a single hybrid compound. This approach aims to create new molecules with improved affinity, selectivity, and/or a dual mode of action.
This compound can be seen as a hybrid molecule itself, combining the azetidine scaffold with a methoxyphenyl group. The azetidine ring is a key component of many biologically active compounds, including some with anticancer and antibacterial properties. ijsr.netbepls.com The methoxyphenyl group is also a common pharmacophoric feature in a wide range of drugs. The combination of these two moieties in a single molecule could lead to novel biological activities.
Furthermore, this compound can serve as a starting point for more complex pharmacophore hybridization. The azetidine ring provides a stable platform for the attachment of other pharmacophoric groups, allowing for the systematic exploration of chemical space and the design of new drug candidates. The use of spirocyclic scaffolds, which can be derived from azetidines, is another advanced strategy in medicinal chemistry to create novel intellectual property and explore new areas of chemical space.
In Vitro Biological Activity Profiling of Azetidinyl Methanone (B1245722) Derivatives
The azetidinone ring, a core component of β-lactam compounds, is a well-established pharmacophore in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide array of biological activities. mdpi.comglobalresearchonline.net The investigation into these activities continues to be a significant area of research for synthetic and medicinal chemists.
Antimicrobial Activity against Bacterial and Fungal Strains
Azetidin-2-one (B1220530) derivatives have been extensively evaluated for their potential as antimicrobial agents. globalresearchonline.net Various synthesized series of these compounds have shown promising activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.gov
Research has demonstrated that certain 3-chloro-4-substituted-phenyl-1-phenylazetidin-2-ones exhibit excellent activity against microorganisms. nih.gov For instance, in one study, compounds were tested against Staphylococcus aureus, Vancomycin-resistant Enterococcus, Escherichia coli, and Shigella dysentery. nih.gov Similarly, a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides were assessed for antibacterial activity against multiple strains, including Staphyloccoccus epidermidis and Pseudomonas aeruginosa, using the broth micro-dilution method. mdpi.com Some of these derivatives displayed notable antibacterial effects. mdpi.com
In other studies, the antimicrobial potential of newly synthesized azetidinone derivatives was evaluated using the cup-plate method against S. aureus and E. coli. Several compounds in this series exhibited moderate antibacterial activity. Furthermore, the evaluation of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives revealed that some compounds possess significant antimicrobial potential, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against strains like S. aureus and E. coli. mdpi.com
The antifungal properties of azetidinyl methanone derivatives have also been a subject of investigation. nih.gov Compounds have been screened against fungal species such as Aspergillus fumigatus, Candida albicans, and Penicillium. nih.gov A novel chitosan-azetidine derivative demonstrated a significant inhibitory effect on the mycelial growth of Aspergillus fumigatus 3007, showing a visible reduction in growth compared to the control. nih.gov The antifungal inhibitory index for this derivative was reported as 26.19%. nih.gov In another study, several synthesized azetidinone compounds showed good activity against Candida albicans when compared to the standard drug Griseofulvin.
Table 1: Antimicrobial Activity of Selected Azetidinone Derivatives
| Compound Series/Derivative | Target Microorganism | Activity/Result | Reference |
|---|---|---|---|
| 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones (5c, 5f, 5h, 5j, 5m) | S. aureus, VRE, E. coli, S. dysentery, A. fumigatus, C. albicans, Penicillium | Excellent activity against the panel of microorganisms. | nih.gov |
| Azetidinone derivatives (DP-5, DP-6, DP-8, DP-9) | Candida albicans | Good activity compared to standard Griseofulvin. | |
| Azetidinone derivatives (DP-1, DP-6) | E. coli | Promising activity compared to standard drugs. | |
| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamide (4a2) | S. epidermidis, E. faecalis, P. aeruginosa | Highest antibacterial activity in the series. | mdpi.com |
| Chitosan-azetidine derivative | Aspergillus fumigatus 3007 | Antifungal inhibitory index of 26.19%. | nih.gov |
| Azetidin-2-one derivatives (AZ-10, AZ-19, AZ-20) | Various bacterial and fungal strains | Significant antimicrobial potential with MIC ranges of 3.34 µM to 3.71 µM. | mdpi.com |
Anticancer Activity in Human Cell Lines (e.g., HeLa, MCF-7)
Azetidin-2-one derivatives have emerged as a promising class of compounds with significant anticancer potential. nih.gov Their cytotoxic effects have been evaluated against various human cancer cell lines, including the cervical cancer cell line (HeLa) and the breast cancer cell line (MCF-7). mdpi.comnih.govnih.govnih.gov
The incorporation of a β-lactam ring (azetidin-2-one) into the structure of combretastatin (B1194345) A-4 phosphate (B84403) (CA4P) led to a derivative with improved stability and considerably increased antineoplastic activity. nih.gov This has spurred further investigation into azetidin-2-one derivatives, with some showing potent antitumoral activity against the MCF-7 cell line, achieving an IC50 value as low as 0.8 nM. nih.gov In one study, a series of sixteen azetidin-2-one derivatives were synthesized and evaluated for anticancer activity. nih.gov One compound, N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one, demonstrated notable cytotoxic activity in SiHa and B16F10 cells and was found to induce apoptosis. nih.gov
Further research into novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives showed high efficacy against MCF-7 cell lines. mdpi.com Several compounds from this series exhibited a percentage of inhibition between 89% and 94% at micromolar concentrations, comparable to the standard drug doxorubicin. mdpi.com Similarly, extracts from Poplar buds, which contain phenolic derivatives, showed a dose-dependent decrease in MCF-7 tumor cell viability, with an IC50 of 66.26 μg/mL, while not affecting healthy cells. nih.gov This extract was also found to induce early apoptotic events and cause cell cycle arrest in the G0/G1 phase. nih.gov
Studies on HeLa cells have also yielded promising results. A series of glycyrrhetic acid derivatives were synthesized, and their cytotoxicity was evaluated. nih.gov One derivative, in particular, exhibited high antiproliferative activity against HeLa cells with an IC50 value of 11.4 ± 0.2 μM, which was significantly more potent than the parent compound. nih.gov This compound was shown to inhibit the proliferation and migration of HeLa cells and induce apoptosis. nih.gov The natural monoterpene Myrcene has also demonstrated potent biological activity in HeLa cells at a concentration of 50 nM, inhibiting proliferation, arresting the cell cycle in the G2/M phase, and inducing DNA damage. mdpi.com
Table 2: In Vitro Anticancer Activity of Azetidinone and Related Derivatives
| Compound/Derivative | Cell Line | Activity/Result (IC₅₀) | Reference |
|---|---|---|---|
| Azetidine-2-one derivative (modified CA4P) | MCF-7 | 0.8 nM | nih.gov |
| Glycyrrhetic acid derivative (3a) | HeLa | 11.4 ± 0.2 μM | nih.gov |
| Poplar bud extract (Pg) | MCF-7 | 66.26 μg/mL | nih.gov |
| Azetidin-2-one derivatives (AZ-5, 9, 10, 14, 19) | MCF-7 | High efficacy (% inhibition 89-94% at 0.1-2 μM) | mdpi.com |
| Benzimidazole derivative (se-182) | MCF-7 | 2.79 µM | jksus.org |
Enzyme Inhibition Studies (e.g., Monoacylglycerol Lipase, Janus Kinase)
The versatility of the azetidine scaffold extends to its ability to inhibit key enzymes implicated in various diseases. nih.govnih.gov Notably, derivatives have been developed as potent inhibitors of Monoacylglycerol Lipase (MAGL) and Janus Kinases (JAKs). nih.govnih.govnih.gov
Monoacylglycerol Lipase (MAGL) Inhibition MAGL is a serine hydrolase responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL is a therapeutic strategy for neurodegenerative diseases, inflammation, and cancer. nih.govacs.org Azetidine-containing compounds have been identified as potent, selective, and reversible inhibitors of MAGL. nih.gov
A series of azetidine-piperazine di-amides led to the discovery of a compound (6g) that demonstrated potent and selective reversible inhibition of MAGL. nih.gov Another class of benzylpiperidine-based derivatives also yielded a potent and reversible MAGL inhibitor. nih.gov The piperazinyl azetidinyl amide ZYH was identified as a reversible MAGL inhibitor, and its binding to the human enzyme has been characterized by X-ray crystallography. nih.govacs.org The development of reversible MAGL inhibitors is of particular interest to avoid potential unwanted effects associated with irreversible inhibition. acs.org
Janus Kinase (JAK) Inhibition The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are cytoplasmic tyrosine kinases that mediate signaling for numerous cytokines involved in immunity and inflammation. nih.govacs.org Inhibitors of JAKs are effective in treating autoimmune diseases and cancer. nih.govfrontiersin.org
Azetidine and cyclobutane (B1203170) derivatives have been patented as JAK inhibitors. nih.gov While many first-generation JAK inhibitors are non-selective, efforts are focused on developing inhibitors with selectivity for specific JAK family members. nih.gov For example, ritlecitinib (B609998) is an irreversible inhibitor of JAK3 that interacts covalently with a cysteine residue (Cys909) in the enzyme. nih.gov Research has also explored the development of selective JAK3 inhibitors starting from a pyrrolopyrimidine fragment, leading to a novel inhibitor with an IC50 of 69 nM. acs.org Naphthoquinone derivatives have also been investigated as potential JAK2/3 inhibitors, with some showing inhibitory activity in the nanomolar range, superior to the known inhibitor tofacitinib. nih.gov
Table 3: Enzyme Inhibitory Activity of Azetidine Derivatives
| Compound Class | Target Enzyme | Activity/Result (IC₅₀ / Kᵢ) | Significance | Reference |
|---|---|---|---|---|
| 1,5-Diphenylpyrazole-3-Carboxamides | MAGL | IC₅₀ = 0.51 μM, Kᵢ = 412 nM | Potent, reversible, and selective inhibition. | acs.org |
| Azetidine-piperazine di-amides | MAGL | Potent, selective, and reversible inhibitor. | Potential treatment for inflammatory pain. | nih.gov |
| Pyrrolopyrimidine derivative | JAK3 | IC₅₀ = 69 nM | Novel and selective JAK3 inhibitor. | acs.org |
| Ritlecitinib | JAK3 | Irreversible inhibitor | Covalent interaction with Cys909. | nih.gov |
| Napabucasin | JAK2 / JAK3 | Potent inhibition (nM range) | Better than tofacitinib. | nih.gov |
Other In Vitro Biological Activities (e.g., Immunostimulating, Antioxidant, Anti-inflammatory)
Beyond the activities previously described, azetidinyl methanone derivatives have been explored for a range of other biological effects, including immunostimulating, antioxidant, and anti-inflammatory properties. mdpi.comresearchgate.net
Immunostimulating Activity Certain substituted azetidin-2-one derivatives have been identified as having immunostimulating properties, highlighting another facet of their diverse biological profile. mdpi.com
Antioxidant Activity The antioxidant potential of azetidin-2-one derivatives has been investigated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. mdpi.comresearchgate.netjmchemsci.com A study on new azetidin-2-one derivatives of ferulic acid showed that one compound (1e, R = 4-F) was a particularly active antioxidant, with an effect more intense than ferulic acid and comparable to ascorbic acid. researchgate.net Another study synthesized a novel azetidine-2-one derivative that exhibited good DPPH free radical scavenging activity, with a maximum percentage scavenging effect of 85% at a concentration of 25 μg. jmchemsci.com Similarly, a series of N-(arylidene)hydrazinoacetyl sulfonamides and their azetidinone analogues showed excellent antioxidant activity in ferric reducing power and DPPH assays, with some being comparable to ascorbic acid. mdpi.com
Anti-inflammatory Activity The anti-inflammatory effects of azetidin-2-one derivatives have been evaluated using in vitro models like the bovine serum albumin denaturation assay and human red blood cell membrane stabilization. researchgate.net Protein denaturation is a known cause of inflammation, and agents that can inhibit it are considered potential anti-inflammatory drugs. researchgate.netresearchgate.net The new azetidin-2-one derivatives of ferulic acid demonstrated anti-denaturation activity, with one compound being more potent than ferulic acid and comparable to the standard drug diclofenac. researchgate.net These compounds also showed a capacity to protect erythrocyte membranes comparable to diclofenac. researchgate.net In another study, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, which share structural similarities, were found to have moderate to good anti-inflammatory activity, with some showing better activity than indomethacin (B1671933) in a carrageenan-induced mouse paw edema model. mdpi.com
Table 4: Other In Vitro Biological Activities of Azetidinone Derivatives
| Activity | Compound Series / Derivative | Assay | Key Finding | Reference |
|---|---|---|---|---|
| Antioxidant | Azetidin-2-one derivative of ferulic acid (1e) | DPPH & ABTS radical scavenging | More intense effect than ferulic acid, comparable to ascorbic acid. | researchgate.net |
| Antioxidant | N-(arylidene)hydrazinoacetyl sulfonamides | Ferric reducing power, DPPH assay | Excellent activity, some comparable to ascorbic acid. | mdpi.com |
| Antioxidant | Azetidine-2-one derivative | DPPH radical scavenging | 85% scavenging at 25 μg concentration. | jmchemsci.com |
| Anti-inflammatory | Azetidin-2-one derivative of ferulic acid | Bovine serum albumin denaturation | Activity comparable to diclofenac. | researchgate.net |
| Anti-inflammatory | Azetidin-2-one derivative of ferulic acid | Human red blood cell membrane stabilization | Protection comparable to diclofenac. | researchgate.net |
| Immunostimulating | 4-substitutedphenyl-azetidin-2-one derivatives | Not specified | Identified as having immunostimulating activity. | mdpi.com |
Structure-Activity Relationship (SAR) Investigations for Ligand Design and Optimization
Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery, providing insights into how a molecule's chemical structure correlates with its biological activity. collaborativedrug.comoncodesign-services.com By systematically modifying a chemical scaffold and evaluating the resulting changes in biological effect, researchers can identify key structural features necessary for potency and selectivity, guiding the design of optimized lead compounds. oncodesign-services.com
For azetidinyl methanone and related azetidin-2-one derivatives, SAR studies have been instrumental in refining their various biological activities. For example, in the development of anti-inflammatory agents, SAR studies on a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones revealed that the activity depends on both the nature and the position of the substituent on the benzene (B151609) ring. mdpi.com It was observed that the hydrophobic nature of the substituent strongly and positively influenced anti-inflammatory activity. mdpi.com
In the context of antimicrobial activity, the presence of a chlorine group in a coumarin (B35378) moiety attached to an azetidinone structure was discussed in relation to its effect on antibacterial, antifungal, and cytotoxic properties. nih.gov For a series of sulfonamide-containing azetidinones, SAR analysis indicated that derivatives based on a sulfadiazine (B1682646) skeleton were generally more active than those derived from sulfisoxazole. mdpi.com Furthermore, the precursor Schiff bases were often more active than their cyclized azetidinone analogues. mdpi.com
When investigating MAGL inhibitors, SAR studies on bicyclic pyrrolidine (B122466) analogues, which are structurally related to some azetidine inhibitors, probed the effects of modifications to distal and proximal phenyl rings. acs.org These studies showed a strong preference for an ortho-hydroxyl group on a biaryl alkyne extension that fits into the enzyme's phenylalanine-binding site. acs.org This highlights the role of specific substituent positioning in modulating ligand-enzyme interactions. acs.org
For anticancer applications, the SAR of pyrazolopyridinyl pyrimidine (B1678525) derivatives, developed from a parent structure, showed that the number of amino substituents and steric effects were crucial for activity. nih.gov Smaller cycloalkanes or shorter alkyl chains led to better activity, indicating sensitivity to steric bulk. nih.gov Similarly, for derivatives of the sGC stimulator YC-1, only fluoro or cyano substitutions at the ortho position of a benzyl (B1604629) ring resulted in improved inhibitory activity. nih.gov These detailed SAR investigations are essential for rationally designing more potent and selective ligands based on the azetidinyl methanone scaffold for various therapeutic targets. oncodesign-services.comnih.gov
Q & A
Q. What are the established synthetic routes for Azetidin-1-yl-(2-methoxyphenyl)methanone, and how do reaction conditions influence yield?
The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, Friedel-Crafts methods employ Lewis acids (e.g., AlCl₃) to facilitate electrophilic aromatic substitution between azetidine derivatives and 2-methoxybenzoyl chloride. Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst stoichiometry significantly impact yield and purity. Post-synthesis purification often requires column chromatography or recrystallization in non-polar solvents to isolate the product .
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify functional groups, with characteristic shifts for the azetidine ring (δ 3.5–4.0 ppm) and methoxy group (δ ~3.8 ppm) .
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 7.696 Å, b = 9.025 Å, c = 14.248 Å, β = 118.7°) are common for related methanone derivatives .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 218.1) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties such as HOMO-LUMO gaps and partial charges. For instance, the methoxy group’s electron-donating effect stabilizes the carbonyl group, reducing electrophilicity in acidic environments. Molecular dynamics simulations further predict solvation effects and degradation pathways in aqueous media .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
Discrepancies in bond lengths or angles may arise from disorder or thermal motion. SHELXL refinement (via Olex2 or similar software) applies constraints (e.g., DELU and SIMU commands) to model anisotropic displacement parameters. For example, a 0.034 R factor was achieved for a related methanone derivative using multi-scan absorption corrections and least-squares refinement .
Q. How does the compound’s structure influence its coordination chemistry with transition metals?
The azetidine nitrogen and carbonyl oxygen act as tridentate ligands. Mn(II), Co(II), and Cu(II) complexes exhibit 1:1 stoichiometry, confirmed by magnetic susceptibility (e.g., μeff = 1.73 BM for Cu(II)) and FTIR shifts (νC=O ~1640 cm⁻¹ → 1590 cm⁻¹ upon coordination). ESR spectra (e.g., g∥ = 2.25, g⊥ = 2.05 for Cu(II)) reveal axial symmetry in octahedral geometries .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis due to steric hindrance?
Steric effects from the azetidine ring and methoxyphenyl group can limit reaction efficiency. Strategies include:
- Using bulkier leaving groups (e.g., tosylates vs. chlorides) to enhance nucleophilic substitution kinetics.
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. What analytical approaches differentiate polymorphic forms of this compound?
- DSC/TGA : Identifies thermal stability differences (e.g., melting points varying by 5–10°C between polymorphs).
- PXRD : Distinct diffraction patterns (e.g., 2θ = 12.5°, 15.8°, 24.3°) confirm polymorphism .
Key Research Gaps
- Mechanistic studies on photodegradation pathways under UV exposure.
- In vivo pharmacokinetic profiling of metal complexes for therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
